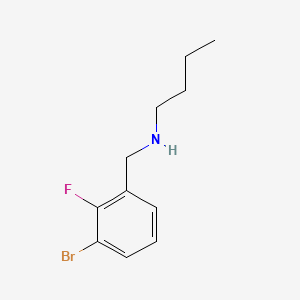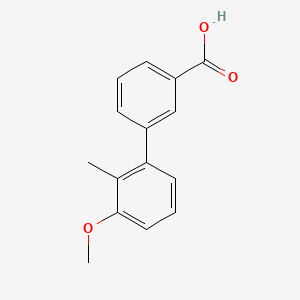
3-(2-Fluorophenyl)-5-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Fluorophenyl)-5-fluorobenzoic acid” is likely a fluorinated aromatic compound, which means it contains a benzene ring (or phenyl group) with fluorine atoms attached. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “3-(2-Fluorophenyl)-5-fluorobenzoic acid” are not available, fluorinated compounds are often synthesized using methods such as electrophilic fluorination, nucleophilic fluorination, and transition metal-mediated fluorination .Molecular Structure Analysis
The molecular structure of “3-(2-Fluorophenyl)-5-fluorobenzoic acid” would likely consist of a benzene ring with fluorine atoms at the 2nd and 5th positions, and a carboxylic acid group at the 3rd position .Chemical Reactions Analysis
The reactivity of “3-(2-Fluorophenyl)-5-fluorobenzoic acid” would likely be influenced by the electron-withdrawing nature of the fluorine atoms, which can activate the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
While specific properties for “3-(2-Fluorophenyl)-5-fluorobenzoic acid” are not available, fluorinated compounds generally exhibit high thermal and chemical stability, low polarizability, and unique electronic properties .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the manufacture of various pharmacologically active molecules, including non-steroidal anti-inflammatory drugs. A practical synthesis method developed for 2-Fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline highlights the importance of fluorinated compounds in drug synthesis and development (Qiu et al., 2009).
Metal Complexes of Fluorobenzoates
Research on the crystal structures of metal(II) 2-fluorobenzoate complexes with various N-donor ligands aims to contribute to future research by determining factors affecting the structure of these complexes. This study underscores the relevance of fluorobenzoate derivatives in materials science and their potential physical and biological applications (Öztürkkan & Necefoğlu, 2022).
Antioxidant Activity Analysis
Fluorinated compounds and their derivatives are often subjects of study in the evaluation of antioxidant activities. Analytical methods for determining antioxidant activity are critical in understanding the potential health benefits and chemical properties of these compounds, indicating a broad interest in their pharmacological and nutritional applications (Munteanu & Apetrei, 2021).
Photosensitive Protecting Groups
The use of photosensitive protecting groups, including those derived from fluorinated compounds, in synthetic chemistry, suggests potential research applications in developing light-responsive materials and chemicals. Such applications span from drug delivery systems to the creation of advanced materials with controllable properties (Amit et al., 1974).
Influence on Biological Systems
Studies on the influence of metals on the electronic system of biologically important ligands, including fluorobenzoates, contribute to our understanding of how these compounds interact with biological systems. This knowledge is crucial for the development of new therapeutic agents and for understanding the biological activity of fluorinated compounds (Lewandowski et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluoro-5-(2-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDFPGCBAJRMTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673356 |
Source


|
| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-5-fluorobenzoic acid | |
CAS RN |
1214386-75-0 |
Source


|
| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)
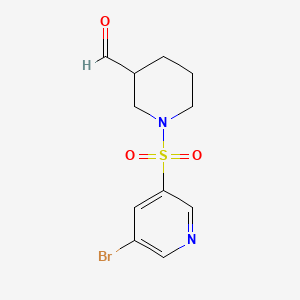
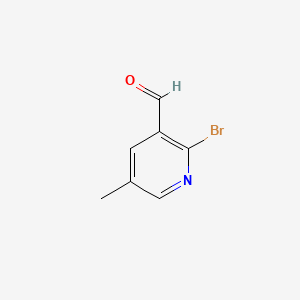

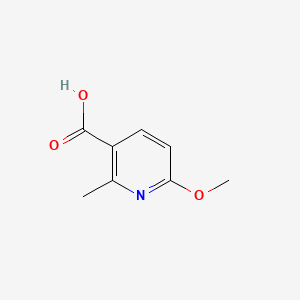
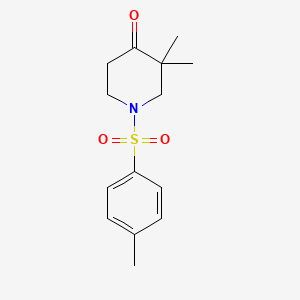
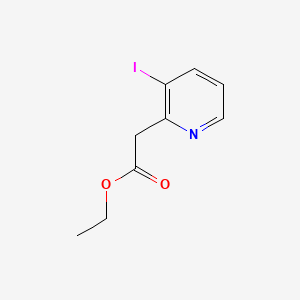
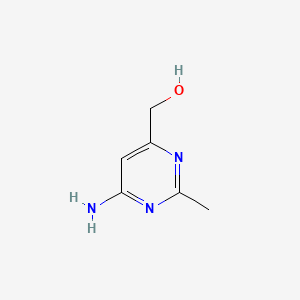
![7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B577726.png)
